N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide
CAS No.: 5522-65-6
Cat. No.: VC8941802
Molecular Formula: C14H12ClN3O2
Molecular Weight: 289.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5522-65-6 |
|---|---|
| Molecular Formula | C14H12ClN3O2 |
| Molecular Weight | 289.71 g/mol |
| IUPAC Name | N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C14H12ClN3O2/c1-20-13-3-2-10(8-12(13)15)9-17-18-14(19)11-4-6-16-7-5-11/h2-9H,1H3,(H,18,19)/b17-9+ |
| Standard InChI Key | CPORAPFBLFDNLY-RQZCQDPDSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)Cl |
| SMILES | COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Spectral Characterization
Infrared (IR) spectroscopy of analogous hydrazides reveals N-H stretches at 3200–3300 cm, C=O vibrations near 1680 cm, and C=N stretches at 1600–1620 cm. Nuclear magnetic resonance (NMR) spectra typically show singlet peaks for the imine proton (δ 8.2–8.5 ppm) and aromatic protons split by substituent effects .
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water but dissolves in dimethyl sulfoxide (DMSO) and ethanol. Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions, necessitating storage in anhydrous environments.
Synthesis and Optimization
Conventional Synthesis
The synthesis involves refluxing equimolar amounts of pyridine-4-carboxylic acid hydrazide and 3-chloro-4-methoxybenzaldehyde in ethanol at 80°C for 6–8 hours:
Yields typically range from 70–85%, with purification via recrystallization from ethanol.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times to 6–9 minutes with yields exceeding 90%. Sonication techniques further enhance efficiency in subsequent cyclization steps to form β-lactam derivatives .
Table 1: Comparative Synthesis Methods
| Compound | MIC (µg/mL) Against Resistant Strains |
|---|---|
| 5d | E. coli: 12.5, S. aureus: 6.25 |
| 5f | K. pneumoniae: 25.0 |
| 5o | A. niger: 1.56, P. chrysogenum: 3.12 |
Derivatives with electron-withdrawing groups (e.g., nitro, chloro) show enhanced potency. For instance, compound 5o (2,5-dimethoxyphenyl analog) achieves MICs as low as 1.56 µg/mL against Aspergillus niger .
Anticancer and Antitubercular Prospects
Hydrazide derivatives inhibit mycobacterial enoyl-ACP reductase (InhA), a target in tuberculosis therapy. Preliminary molecular docking studies suggest moderate binding affinity () to InhA’s active site. In cancer models, hydrazides induce apoptosis via caspase-3 activation, though in vivo data remain sparse.
Structure-Activity Relationships (SAR)
Role of Substituents
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Chloro Group: Enhances lipophilicity and membrane penetration.
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Methoxy Group: Moderates electron density, influencing receptor binding.
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Pyridine Ring: Participates in π-π stacking with microbial enzyme active sites .
Azetidinone Cyclization
Conversion to β-lactam analogs (e.g., 5o) improves bioavailability and target engagement. The azetidinone ring’s strained conformation enhances interactions with penicillin-binding proteins (PBPs) in bacteria .
Future Directions
Preclinical Development
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Toxicology Profiling: Acute and chronic toxicity studies in mammalian models.
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Formulation Strategies: Nanoencapsulation to improve aqueous solubility.
Structural Modifications
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Introducing fluorinated groups to enhance metabolic stability.
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Exploring bifunctional hybrids with quinolones or β-lactamase inhibitors.
Green Manufacturing
Scale-up using continuous flow reactors paired with microwave irradiation could reduce environmental impact .
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